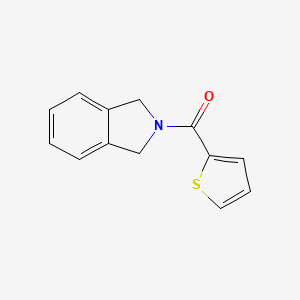

Isoindolin-2-yl(thiophen-2-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Isoindolin-2-yl(thiophen-2-yl)methanone” is a compound that falls under the category of aromatic ketones . Aromatic ketones, especially those with pyridin-2-yl-methanone motifs, are important pharmaceutical intermediates .

Synthesis Analysis

The synthesis of isoindoline derivatives has been the focus of much research due to their presence in a wide array of bioactive molecules . A green synthesis technique for isoindolines has been developed, which involves simple heating and relatively quick solventless reactions .Chemical Reactions Analysis

The synthesis of aromatic ketones, such as “Isoindolin-2-yl(thiophen-2-yl)methanone”, often involves the direct oxidation of Csp3-H . This method provides a powerful and promising approach for the transformation of diarylmethane to aromatic ketones .Scientific Research Applications

Anticancer Activity

Isoindolin-2-yl(thiophen-2-yl)methanone derivatives have been evaluated for their anticancer activity, with a focus on the design, synthesis, and evaluation of new substituted thiophene-quinoline derivatives. These compounds were tested against various human cancer cell lines, including liver (HepG-2), colon (HCT-116), cervical (HeLa), and breast (MCF-7) cancers. Some derivatives showed potent and selective cytotoxic agents against the HeLa and MCF-7 cell lines. These findings highlight the potential of thiophene-quinoline analogues as promising compounds for new anticancer therapies (Othman et al., 2019).

Enzyme Inhibition

A series of thiophene-based heterocyclic compounds, including those related to isoindolin-2-yl(thiophen-2-yl)methanone, were synthesized and evaluated for their in vitro enzyme inhibitory activities against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST). These compounds showed significant inhibitory activities, with particular compounds emerging as potent inhibitors. This research suggests that these compounds have potential as enzyme inhibitors, which could be relevant for the development of therapeutic agents for diseases where such enzymes play a role (Cetin et al., 2021).

Synthesis and Structural Analysis

The synthesis and structural exploration of novel bioactive heterocycles, including those related to isoindolin-2-yl(thiophen-2-yl)methanone, have been reported. These studies involve the preparation of compounds from precursors and evaluating their antiproliferative activities. Structural characterization using techniques such as IR, NMR, LC-MS, and X-ray diffraction studies provided insights into the molecular configurations, which is crucial for understanding their biological activities (Prasad et al., 2018).

Oxidative C–H Alkenylation

Research has demonstrated the preparation of isoindolinone derivatives through a step-economical process involving C–H/N–H functionalization. This process utilized a catalytic system for the oxidative annulation by benzamides with electron-deficient alkenes. Such methodologies offer a regio- and site-selective access to isoindolin-1-one, facilitating the synthesis of structurally diverse isoindolinone derivatives, which could be useful in various pharmaceutical applications (Ma & Ackermann, 2015).

Mechanism of Action

Future Directions

The future directions for “Isoindolin-2-yl(thiophen-2-yl)methanone” and similar compounds could involve further exploration of their biological activities and therapeutic possibilities . Additionally, the development of green synthesis techniques for these compounds is a promising area of research .

properties

IUPAC Name |

1,3-dihydroisoindol-2-yl(thiophen-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NOS/c15-13(12-6-3-7-16-12)14-8-10-4-1-2-5-11(10)9-14/h1-7H,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBTHBNZUJBWKRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CN1C(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide](/img/structure/B2830786.png)

![2-phenyl-5-propyl-7-(pyrrolidine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2830790.png)

![4-cyano-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2830791.png)

![4-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-7-tert-butyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2830795.png)

![3-(4-chlorophenyl)-3-hydroxy-1-(4-methoxyphenyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2830797.png)

![Ethyl (2R)-2-amino-2-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2830799.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-5-(1-(methylsulfonyl)piperidin-3-yl)-1,3,4-oxadiazole](/img/structure/B2830803.png)

![5-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2830804.png)

![7-bromo-5-phenyl-4-(phenylsulfonyl)-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepin-2-one](/img/structure/B2830805.png)

![6-methyl-4-oxo-N-[4-(2-oxopyrrolidin-1-yl)benzyl]-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2830807.png)

![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-ethylphenyl)methyl)piperidine-4-carboxylate](/img/structure/B2830808.png)